4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1000341-34-3
VCID: VC2546372
InChI: InChI=1S/C9H8N2O3/c1-14-8-7-5(9(12)13)4-11-6(7)2-3-10-8/h2-4,11H,1H3,(H,12,13)
SMILES: COC1=NC=CC2=C1C(=CN2)C(=O)O
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol

4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

CAS No.: 1000341-34-3

Cat. No.: VC2546372

Molecular Formula: C9H8N2O3

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid - 1000341-34-3

Specification

CAS No. 1000341-34-3
Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
IUPAC Name 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C9H8N2O3/c1-14-8-7-5(9(12)13)4-11-6(7)2-3-10-8/h2-4,11H,1H3,(H,12,13)
Standard InChI Key DLVKICABULMZPQ-UHFFFAOYSA-N
SMILES COC1=NC=CC2=C1C(=CN2)C(=O)O
Canonical SMILES COC1=NC=CC2=C1C(=CN2)C(=O)O

Introduction

Chemical Identity and Structure

Basic Chemical Information

4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a bicyclic nitrogen heterocycle containing both pyrrole and pyridine rings fused in a specific orientation. This molecular architecture places it in the important class of pyrrolopyridines, which are known for their diverse biological activities. The compound features three key functional groups: a nitrogen-containing heterocyclic core, a methoxy group at the 4-position, and a carboxylic acid group at the 3-position. These functional groups contribute to its potential reactivity and possible biological interactions with various target proteins.

Chemical Identifiers and Properties

The compound is uniquely identified through several standardized chemical identifiers as outlined in the table below:

ParameterValue
CAS Number1000341-34-3
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
IUPAC Name4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Standard InChIInChI=1S/C9H8N2O3/c1-14-8-7-5(9(12)13)4-11-6(7)2-3-10-8/h2-4,11H,1H3,(H,12,13)
Standard InChIKeyDLVKICABULMZPQ-UHFFFAOYSA-N
SMILESCOC1=NC=CC2=C1C(=CN2)C(=O)O

Structural Features and Characteristics

Core Structure Analysis

The pyrrolopyridine core of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid represents an important heterocyclic system in medicinal chemistry. This scaffold consists of a pyrrole ring fused with a pyridine ring, creating a bicyclic system with specific connectivity designated by the [3,2-c] notation. This notation indicates the fusion arrangement between the two rings according to standard chemical nomenclature. The pyrrole component contributes an N-H group that can participate in hydrogen bonding, while the pyridine nitrogen provides a potential site for coordination with metal ions or hydrogen bond acceptance.

Functional Group Analysis

The compound contains three important functional groups that define its chemical behavior:

These functional groups collectively establish the compound's physical properties, including solubility characteristics and potential binding interactions with biological targets .

Synthesis and Preparation Methods

Related Synthetic Examples

Insights into potential synthetic routes can be drawn from related compounds. For instance, the synthesis of 6-bromo-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, though structurally different, provides some perspective on working with the pyrrolo[3,2-c]pyridine core structure. This synthesis involved reaction of 6-bromo-1H-pyrrolo[3,2-c]pyridine with 3,4,5-trimethoxyphenylboric acid in the presence of base (K2CO3), pyridine, and copper acetate in 1,4-dioxane under microwave irradiation conditions .

For introducing a carboxylic acid group at the 3-position of the pyrrolopyridine scaffold, common approaches might include oxidation of an appropriately positioned methyl or aldehyde group, or direct installation through lithiation followed by carboxylation. The methoxy group at the 4-position could potentially be introduced through nucleophilic substitution of an appropriate leaving group or through directed metallation followed by reaction with a methoxy-introducing reagent.

ParameterSpecification
PurityTypically ≥95%
AppearanceNot specified in available sources
Storage ConditionsGenerally 2-8°C, protected from light
PricingApproximately $455 per gram
Intended UseFor research use only, not for human or veterinary use

These specifications indicate that the compound is available as a specialty research chemical, with pricing that reflects its specialized synthesis and limited production scale . The relatively high cost per gram suggests that its synthesis may involve challenging steps or expensive starting materials.

Structure-Based Comparisons with Related Compounds

Structural Analogues Analysis

Several structurally related compounds provide context for understanding the potential properties and activities of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Differences
4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid1000341-34-3C9H8N2O3192.17 g/molReference compound
1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid119248-43-0C8H6N2O2162.15 g/molLacks methoxy group at 4-position
4-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid methyl ester871583-16-3C10H10N2O3206.20 g/molCarboxylic acid at 2-position instead of 3-position, and present as methyl ester
4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde1190314-48-7C9H8N2O2176.17 g/molDifferent ring fusion pattern, aldehyde instead of carboxylic acid
6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid1190316-58-5C9H8N2O3192.17 g/molDifferent ring fusion pattern, methoxy at 6-position

This comparison highlights the variety of related pyrrolopyridine structures, with differences in substitution patterns, functional groups, and ring fusion arrangements . Each of these structural variations can significantly impact the compound's physical properties, biological activities, and potential applications.

Isomeric Relationships

It is noteworthy that 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is an isomer of our target compound, having the same molecular formula and weight but differing in the position of the methoxy group and the orientation of ring fusion. Such isomeric relationships are significant in medicinal chemistry, as they can lead to substantially different biological activities despite the identical elemental composition .

Research Gaps and Future Directions

Current Knowledge Limitations

Based on the available literature, several key knowledge gaps exist regarding 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid:

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